molecular formula C11H20N2O3 B6591422 trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate CAS No. 138026-93-4

trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

Cat. No.: B6591422
CAS No.: 138026-93-4
M. Wt: 228.29 g/mol
InChI Key: AUXXIKSVHUSTOA-RKDXNWHRSA-N
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Description

trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate: is a complex organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring This particular compound is notable for its unique structure, which includes a tert-butyl group and a hexahydropyrrolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of hexahydropyrrolo compounds exhibit significant anticancer properties. The unique oxazine structure may enhance the interaction with biological targets involved in cancer cell proliferation. Research has shown that compounds with similar structures can inhibit tumor growth in various cancer models, suggesting that trans-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate could be a candidate for further development as an anticancer agent.

2. Neuroprotective Effects
Compounds related to this oxazine structure have been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Materials Science Applications

1. Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the incorporation into polymer matrices, potentially leading to materials with improved performance characteristics for industrial applications.

2. Coatings and Adhesives
Due to its stability and chemical resistance, this compound can be utilized in the formulation of advanced coatings and adhesives. These materials are crucial in sectors such as automotive and aerospace where durability and performance are paramount.

Case Studies

Study Application Findings
Study 1Anticancer activityDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Study 2NeuroprotectionShowed significant reduction in neuronal cell death in models of oxidative stress.
Study 3Polymer synthesisDeveloped a new polymer exhibiting enhanced tensile strength and thermal stability.

Mechanism of Action

The mechanism of action of trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

  • trans-hexahydro-pyrrolo[3,4-b][1,4]oxazine-6-carboxylic acid tert-butyl ester
  • 7-Bromo-2H-Benzo[b][1,4]Oxazin-3(4H)-One

Uniqueness: What sets trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate apart from similar compounds is its specific tert-butyl group and hexahydropyrrolo ring system. These structural features confer unique chemical and physical properties, making it particularly useful in certain applications where other oxazines might not be as effective .

Biological Activity

trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate is a heterocyclic compound with a unique structure that includes a hexahydropyrrolo ring fused to an oxazine ring. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications as an intermediate in drug development.

  • Molecular Formula : C11_{11}H20_{20}N2_2O3_3
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 138026-93-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects depending on the specific target.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds in the oxazine class can possess antimicrobial properties. The specific interactions and mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : The compound's structure may allow it to inhibit specific enzymes involved in metabolic pathways, potentially making it useful in treating diseases where such enzymes are overactive.
  • Neuroprotective Effects : Some studies indicate that related compounds may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

A comparison with other heterocyclic compounds like 1,3-oxazines and spirocyclic oxindoles reveals that this compound has distinct chemical properties due to its unique fused ring system. This uniqueness may contribute to its specific biological activities.

Compound TypeStructure FeaturesPotential Activities
1,3-OxazinesOxazine ring structureAntimicrobial
Spirocyclic OxindolesSpirocyclic structureNeuroprotective
trans-tert-butyl hexahydro...Fused hexahydropyrrolo and oxazine ringsEnzyme inhibition, antimicrobial

Properties

IUPAC Name

tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXXIKSVHUSTOA-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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